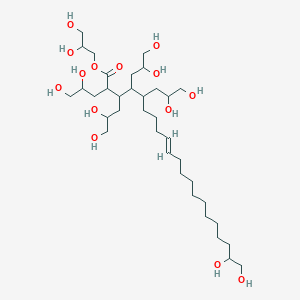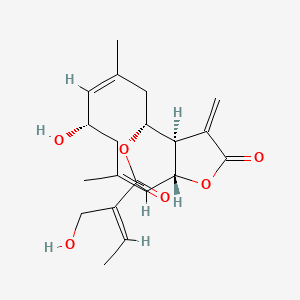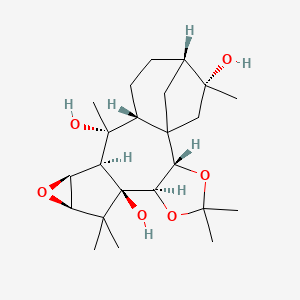
2,3-Dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydroxypropyl icosanoate is a 1-monoglyceride resulting from the formal condensation of the carboxy group of icosanoic acid with one of the primary hydroxy groups of glycerol . It is functionally related to an icosanoic acid .
Synthesis Analysis
A highly efficient synthesis of enantiomerically pure (S) and ®-isomers of N-(2,3-dihydroxypropyl)arylamides has been developed with good overall yields in a two-step process . The key step involves the ring opening of the chiral epoxide with a nitrogen heterocyclic carbene (NHC) and further rearrangement to chiral N-(2,3-dihydroxypropyl)arylamides in high yields and enantioselectivity .Molecular Structure Analysis
The molecular structure of a similar compound, 2,3-Dihydroxypropyl icosanoate, includes a molecular formula of C23H46O4 .Chemical Reactions Analysis
The inhibiting activity of 3 sets of organic compounds ([2-[(2,3-dihydroxypropyl)-sulfanyl]-N-octylacetamide (DSO), 2-[(2,3-dihydroxypropyl)sulfanyl]-N-decylacetamide (DSD) and 2-[(2,3-dihydroxypropyl)sulfanyl]-N-dodecylacetamide (DSDD)) were studied .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, 2,3-Dihydroxypropyl icosanoate, include a molecular weight of 386.6 g/mol .Applications De Recherche Scientifique
-
Thermophysical Property Data Analysis
- Field: Physical Chemistry
- Application: The compound is used in the analysis of thermophysical property data .
- Method: The compound’s properties such as boiling temperature, critical temperature, critical pressure, density, heat capacity, and enthalpy of formation are evaluated .
- Results: The data obtained from these evaluations are used in various scientific and industrial applications .
-
Corrosion Inhibition
- Field: Material Science
- Application: 2,3-dihydroxypropyl-sulfanyl derivatives are studied for their corrosion inhibition properties on carbon steel in acidic media .
- Method: Quantum chemical calculations are used to study the anti-corrosion properties of the compounds. The highest occupied molecular orbital energy (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), and chemical reactivity indices are obtained .
- Results: The study found that ELUMO was the predominant parameter in the corrosion inhibition property of the studied compounds .
-
Nucleic Acid Delivery
- Field: Biochemistry
- Application: Branched polyethylenimine (bPEI, 25 kDa) has been widely used as an efficient delivery vector for nucleic acids in vitro .
- Method: The compound is reacted with varying amounts of glycidol (2,3-epoxy-1-propanol) to obtain a small series .
- Results: This reaction is used to control the toxicity of bPEI, which has limited its in vivo applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydroxypropyl (E)-2,3,4,5-tetrakis(2,3-dihydroxypropyl)-20,21-dihydroxyhenicos-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O14/c37-19-27(43)14-12-10-8-6-4-2-1-3-5-7-9-11-13-26(15-28(44)20-38)33(16-29(45)21-39)34(17-30(46)22-40)35(18-31(47)23-41)36(49)50-25-32(48)24-42/h5,7,26-35,37-48H,1-4,6,8-25H2/b7-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIRMBHOCCUQAG-FNORWQNLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CCCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C/CCCC(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(CC(CO)O)C(=O)OCC(CO)O)CCCCC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5463919 | |
CAS RN |
9007-48-1 |
Source


|
| Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Propanetriol, homopolymer, (9Z)-9-octadecenoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.430 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(6R,7R)-7-Amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669927.png)







